3-Dimethylphosphorylcyclohexan-1-amine

Description

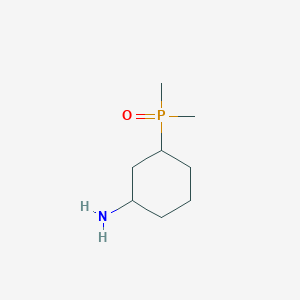

Structure

3D Structure

Properties

IUPAC Name |

3-dimethylphosphorylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h7-8H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRCZOJMIAAOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Dimethylphosphorylcyclohexan 1 Amine and Analogues

General Strategies for the Synthesis of Aminophosphines

Aminophosphines are a class of compounds characterized by a direct bond between a nitrogen and a phosphorus atom. researchgate.net These molecules are valuable as ligands in catalysis and as versatile synthetic intermediates. rsc.orgsigmaaldrich.com The primary and most widely utilized method for their preparation is the condensation reaction between a chlorophosphine and an amine. researchgate.net This aminolysis process can also be effectively carried out when the chlorophosphine is coordinated to a metal center. researchgate.net

The reactivity and stability of aminophosphines are influenced by the nature of the substituents on both the nitrogen and phosphorus atoms. While they are generally less susceptible to oxidation than tertiary alkylphosphines, steric hindrance at both the phosphorus and nitrogen centers plays a more significant role in their reactivity than electronic effects. researchgate.net

Chiral β-aminophosphines have gained prominence as powerful catalysts in asymmetric synthesis. rsc.org The synthesis of these valuable compounds often starts from enantiopure precursors like amino acids or amino alcohols. rsc.org An alternative approach involves the catalytic asymmetric phospha-Michael reaction, where a diaryl phosphine (B1218219) oxide is added to a nitroalkene, followed by reduction to yield the desired chiral β-aminophosphine. rsc.org

Approaches to Cyclohexylamine Scaffolds

The cyclohexylamine framework is a common structural motif in numerous pharmaceuticals, agrochemicals, and natural products. nih.gov Consequently, a variety of synthetic methods have been developed to access these valuable building blocks.

Reductive amination of cyclohexanone is a direct and environmentally benign method for the synthesis of cyclohexylamine. koreascience.krresearchgate.net This reaction typically involves the condensation of cyclohexanone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. researchgate.net A range of catalysts and reaction conditions have been explored to optimize this transformation.

For instance, the use of a Cu-Cr-La/γ-Al2O3 catalyst in the presence of ammonia has been shown to be effective, achieving a cyclohexylamine yield of 83.06% under optimized conditions. koreascience.krresearchgate.net The process can be enhanced by using a suitable solvent with high ammonia solubility and by adding 4A molecular sieves to remove the water generated during the reaction. koreascience.krresearchgate.net Bimetallic catalysts, such as Rh-Ni supported on SiO2, have also demonstrated high efficiency, with a 2 wt.% NiRh/SiO2 catalyst achieving a 96.4% yield of cyclohexylamine. researchgate.net Another reported method utilizes a Zn-Ni couple for the reductive amination of cyclohexanone in an ammonia-ethanol solution, yielding 73% cyclohexylamine. sciencemadness.org

| Catalyst | Ammonia Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cu-Cr-La/γ-Al2O3 | Ammonia | Methanol | 83.06 | koreascience.krresearchgate.net |

| 2 wt.% NiRh/SiO2 | Ammonia | Not specified | 96.4 | researchgate.net |

| Zn-Ni couple | Aqueous Ammonia | Ethanol | 73 | sciencemadness.org |

| Pd/C | Ammonium formate | Not specified | 68 | koreascience.kr |

An alternative strategy for the synthesis of cyclohexylamine involves the reduction of a cyclohexanecarbonitrile precursor. This approach is particularly useful when the nitrile functionality is more readily accessible or when the conditions of reductive amination are not compatible with other functional groups present in the molecule.

Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for the reduction of nitriles to primary amines. chemistrysteps.comchemistrysteps.com The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile's carbon-nitrogen triple bond, forming an intermediate imine salt which is further reduced to the amine. chemistrysteps.com An aqueous or acidic workup is necessary to neutralize the reaction and isolate the final product. chemistrysteps.com

Another effective method for nitrile reduction is catalytic hydrogenation. For example, the reduction of a tetrafluorinated cyclohexanecarbonitrile derivative to the corresponding amine has been achieved using nickel boride, generated in situ from nickel chloride and sodium borohydride, with yields ranging from 50% to 65%. beilstein-journals.org In some cases, standard hydrogenation with palladium on carbon (Pd/C) has proven to be less efficient for this transformation. beilstein-journals.org A Chinese patent describes the synthesis of cyclohexylamine from cyclohexanone oxime via reduction with hydrogen over a Raney nickel catalyst, achieving a yield of 85%. google.com

Introduction of the Phosphoryl Moiety onto Cycloalkane Frameworks

The introduction of a phosphoryl group onto a pre-existing cycloalkane ring requires specific C-P bond-forming reactions. The choice of strategy depends on the available starting materials and the desired regiochemistry of the final product.

One potential approach to synthesize 3-dimethylphosphorylcyclohexan-1-amine is to introduce the phosphoryl group at an early stage, for instance, onto a cyclohexanone derivative. The Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (like dimethyl phosphite), is a powerful tool for the synthesis of α-aminophosphonates. nih.gov While this typically places the amino and phosphoryl groups on the same carbon, variations of this reaction could potentially be adapted.

The aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine, offers another route to α-aminophosphonates and related structures. nih.gov This reaction could be envisioned starting from a cyclohexanone-derived imine.

Direct formation of a C-P bond on a cyclohexane (B81311) ring can be achieved through several methods. For instance, a Michael addition of a phosphorus nucleophile, such as dimethylphosphine oxide, to an α,β-unsaturated cyclohexenone would install the phosphoryl group at the 3-position relative to the carbonyl group. The resulting ketone could then be converted to the amine via reductive amination or by conversion to an oxime followed by reduction.

Another strategy involves the reaction of a suitable phosphorus nucleophile with a cycloalkane bearing a leaving group. For example, a cyclohexyl halide or sulfonate could undergo nucleophilic substitution with a metal phosphide salt. Furthermore, the reaction of an organometallic reagent derived from a functionalized cyclohexane with a chlorophosphine can also lead to the formation of a C-P bond. The choice of a specific method would be dictated by the availability of the starting materials and the compatibility of the functional groups present in the molecule.

Stereoselective Synthesis of Chiral this compound Isomers

The controlled synthesis of specific stereoisomers of this compound is crucial for understanding its structure-activity relationships in various applications. Achieving this stereocontrol necessitates the use of advanced asymmetric synthetic strategies. These methodologies can be broadly categorized into three main approaches: inducing asymmetry during the formation of the cyclohexyl ring, employing chiral auxiliaries to direct the stereoselective introduction of either the amine or the phosphine group, and the enantioselective functionalization of pre-existing prochiral precursors.

Asymmetric Induction in Cyclohexyl Ring Formation

One of the most elegant strategies to control the stereochemistry of the final product is to establish the desired chirality during the construction of the cyclohexane core. Organocatalysis has emerged as a powerful tool for such transformations, enabling the creation of multiple stereocenters in a single, highly controlled reaction.

A prominent method involves the organocatalytic domino or cascade reactions. For instance, a Michael-Michael-aldol condensation sequence using chiral amine catalysts can construct highly functionalized cyclohexanes from simple acyclic precursors. This approach allows for the simultaneous and stereocontrolled formation of several chiral centers. The stereochemical outcome is dictated by the chiral catalyst, which directs the formation of one enantiomer over the other. While not specifically documented for this compound, this methodology has been successfully applied to synthesize cyclohexane derivatives with excellent stereoselectivities (>30:1 dr and 96–99% ee) nih.gov. The substituents on the starting materials can be chosen to be precursors to the amine and dimethylphosphoryl groups.

Another powerful technique for forming the cyclohexyl ring with stereocontrol is the Diels-Alder reaction. Chiral Lewis acids or chiral dienophiles/dienes can be employed to induce facial selectivity in the cycloaddition, leading to enantiomerically enriched cyclohexene derivatives cell.comresearchgate.net. These cyclohexenes can then be further functionalized to introduce the desired amine and dimethylphosphoryl groups. The stereochemistry of these subsequent transformations would be directed by the already established stereocenters on the ring.

Furthermore, the desymmetrization of prochiral cyclohexanone derivatives represents a viable strategy. For example, ene-reductases can be used for the asymmetric desymmetrization of 2,5-cyclohexadienones to produce chiral 2-cyclohexenones with high enantiomeric excess (up to >99% ee) acs.org. This enzymatic approach provides a green and efficient route to chiral cyclohexane building blocks.

Table 1: Comparison of Asymmetric Cyclohexane Synthesis Methodologies

| Methodology | Key Features | Typical Stereoselectivity |

|---|---|---|

| Organocatalytic Cascade Reactions | Forms multiple C-C bonds and stereocenters in one pot. | High diastereoselectivity (>30:1 dr) and enantioselectivity (96-99% ee). |

| Asymmetric Diels-Alder Reaction | Forms the cyclohexene ring with high stereocontrol. | Can achieve high enantioselectivity depending on the chiral catalyst or auxiliary. |

| Enzymatic Desymmetrization | Utilizes enzymes for highly selective transformations of prochiral substrates. | Excellent enantioselectivity (often >99% ee). |

Chiral Auxiliary Approaches in Phosphine or Amine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary can be removed. This approach is widely used for the synthesis of both chiral amines and chiral phosphines.

For the stereoselective introduction of the amine group, a well-established method is the use of tert-butanesulfinamide (Ellman's auxiliary). wikipedia.orgyale.edu This chiral auxiliary can be condensed with a ketone precursor to form a sulfinylimine. Subsequent nucleophilic addition to the imine or reduction proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to reveal the chiral primary amine. This method is highly versatile and has been used on large scales in industry. yale.edu

Another common class of chiral auxiliaries for amine synthesis are those derived from pseudoephedrine and pseudoephenamine. nih.gov These auxiliaries can be converted into amides, and the subsequent alkylation of the enolate occurs with high diastereoselectivity due to steric hindrance from the auxiliary. Cleavage of the auxiliary then provides the desired chiral product.

For the synthesis of the P-chiral dimethylphosphoryl group, chiral auxiliaries can also be employed. For example, a chiral auxiliary can be attached to a phosphorus(III) center. Subsequent oxidation or reaction with a Grignard reagent can proceed with high diastereoselectivity, establishing the P-chiral center. While the direct synthesis of this compound using this method is not explicitly reported, the principles have been demonstrated in the synthesis of other P-chiral phosphine oxides. researchgate.net

Table 2: Common Chiral Auxiliaries for Amine and Phosphine Synthesis

| Chiral Auxiliary | Target Functional Group | Key Features |

|---|---|---|

| tert-Butanesulfinamide | Amine | High diastereoselectivity in additions to sulfinylimines; easily removable. |

| Pseudoephedrine/Pseudoephenamine | Amine | Forms crystalline derivatives; high diastereoselectivity in alkylations. nih.gov |

| Oxazolidinones | Amine (via precursors) | Widely used for stereoselective alkylation and aldol reactions. wikipedia.org |

| Chiral Alcohols/Amines | Phosphine | Can be used to create diastereomeric phosphites or phosphonates for separation or stereoselective reaction. |

Enantioselective Functionalization of Precursors

This strategy involves the stereoselective introduction of a functional group onto a prochiral or racemic precursor. A key example is the asymmetric hydrogenation of an enamine precursor to establish the stereocenter of the amine group. Chiral transition metal catalysts, often with chiral phosphine ligands, are highly effective for this transformation, delivering the product with high enantiomeric excess.

Asymmetric reductive amination is another powerful method for the synthesis of chiral amines. researchgate.net This involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent. The catalyst, which can be a chiral Brønsted acid or a transition metal complex, controls the stereochemical outcome of the reduction of the intermediate imine. This approach has been successfully used to synthesize chiral cyclohexylamines. acs.org

For the introduction of the dimethylphosphoryl group, enantioselective hydrophosphorylation of a cyclohexene precursor could be a viable route. This involves the addition of a P-H bond across the double bond, catalyzed by a chiral metal complex. This method allows for the direct and atom-economical formation of the C-P bond with control of the stereochemistry.

Furthermore, the enantioselective functionalization of a pre-existing cyclohexanone can be achieved through various organocatalytic or metal-catalyzed reactions. For example, a chiral catalyst can be used to control the addition of a phosphorus nucleophile to the ketone, setting the stereocenter at the 3-position. Subsequent conversion of the ketone to the amine would then provide the desired product.

Table 3: Overview of Enantioselective Functionalization Methods

| Reaction Type | Key Features | Typical Catalyst |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral precursor (e.g., enamine). | Chiral transition metal complexes (e.g., Rh, Ru with chiral phosphine ligands). |

| Asymmetric Reductive Amination | One-pot conversion of a ketone to a chiral amine. researchgate.net | Chiral Brønsted acids, transition metal catalysts, or enzymes (imine reductases). researchgate.net |

| Enantioselective Hydrophosphorylation | Atom-economical formation of a C-P bond. | Chiral transition metal complexes. |

Article on the Coordination Chemistry of this compound Cannot Be Generated Due to Lack of Available Scientific Literature

Following a comprehensive search of publicly available scientific databases and scholarly articles, no specific research could be found on the coordination chemistry of the compound "this compound." The synthesis, metal complexation, and characterization of this particular ligand appear to be undocumented in the accessible chemical literature.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline, which includes fundamental principles of ligand design, investigation of coordination modes, chelation behavior, and the synthesis of its specific transition metal complexes.

While general principles of coordination chemistry for related classes of compounds, such as aminophosphines and aminophosphine (B1255530) oxides, are well-documented, applying this general knowledge to a specific, unresearched compound like this compound would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

An article focusing solely on this compound requires specific experimental data, including but not limited to:

Syntheses of its complexes with various transition metals.

Spectroscopic and crystallographic data to determine its coordination modes (monodentate vs. bidentate).

Thermodynamic and kinetic studies to assess chelate ring stability.

Characterization data for its complexes with platinum group and first-row transition metals.

Without such primary research, any generated content would be hypothetical and could not be supported by scientific citations, thereby failing to provide the thorough, informative, and scientifically accurate article requested. Further research into this specific compound would be necessary before a detailed article on its coordination chemistry could be written.

An article on the coordination chemistry of this compound, as outlined in the provided structure, cannot be generated at this time. A thorough search of available scientific literature and databases has yielded no specific information on the stoichiometry, nuclearity, structural characterization, or electronic structure of metal complexes involving this particular ligand.

Coordination Chemistry of 3 Dimethylphosphorylcyclohexan 1 Amine

Electronic Structure and Bonding Analysis in Metal Complexes:Information regarding the electronic structure and the nature of the bonding between 3-Dimethylphosphorylcyclohexan-1-amine and metal ions is absent from the available literature.

Without any foundational research on the coordination behavior of this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. Further research into the synthesis and characterization of metal complexes with this ligand would be required before such an article could be written.

Catalytic Applications of 3 Dimethylphosphorylcyclohexan 1 Amine and Its Metal Complexes

Homogeneous Catalysis with Transition Metal Complexes

Transition metal complexes of aminophosphine (B1255530) ligands are valuable catalysts in a number of organic transformations. researchgate.net The combination of a phosphine (B1218219) and an amine functionality within the same molecule allows for the fine-tuning of the electronic and steric environment around the metal center, which can enhance catalytic activity and selectivity. researchgate.netgessnergroup.com Complexes of palladium with aminophosphine ligands, for instance, have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions under mild conditions. researchgate.net The electron-rich nature of aminophosphines can lead to superior catalytic activity in C-C coupling reactions compared to traditional phosphine ligands. researchgate.net

Gold(I) complexes, when coordinated with phosphine ligands, are also potent catalysts for various transformations, including hydroamination and the hydration of alkynes. nih.gov The ligand plays a crucial role in the catalytic cycle, influencing both the reactivity and selectivity of the gold catalyst. nih.gov While specific studies on 3-Dimethylphosphorylcyclohexan-1-amine are not prevalent, the general reactivity patterns of aminophosphine complexes suggest that its transition metal complexes would be active in a range of homogeneous catalytic processes, including cross-coupling and addition reactions. nih.govrsc.org

Asymmetric Catalysis with Chiral this compound Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. nih.gov Chiral phosphine ligands have been instrumental in the development of asymmetric catalysis. researchgate.net The inherent chirality of this compound, arising from the substituted cyclohexane (B81311) ring, makes it a promising candidate for applications in asymmetric catalysis.

Asymmetric Hydrogenation of Unsaturated Substrates (C=C, C=O, C=N)

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. sci-hub.st Chiral phosphine ligands are central to the success of this transformation, with rhodium and iridium complexes being particularly effective for the hydrogenation of functionalized olefins. researchgate.netnih.gov The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand. acs.org

The asymmetric hydrogenation of imines to produce chiral amines is a particularly important transformation. researchgate.net While challenging, significant progress has been made using iridium catalysts paired with chiral ligands. liv.ac.uk Given the structural motifs present in this compound, its chiral derivatives would be expected to form effective catalysts for the asymmetric hydrogenation of various unsaturated substrates. The cyclohexane backbone can provide a rigid scaffold to effectively translate chiral information to the catalytic center.

Table 1: Representative Results for Asymmetric Hydrogenation with Chiral Phosphine Ligands

| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

| α-Dehydroamino acid esters | Rh(I)/Ferrocenylphosphine-Spiro Phosphonamidite | Chiral α-amino acid esters | >99% | researchgate.net |

| Functionalized Olefins | Rh(I)/Ferrocenylphosphine-Spiro Phosphonamidite | Chiral alkanes | >99% | acs.org |

| Acyclic Imines | Ir(III)/Chiral Phosphate Anion | Chiral Amines | up to 99% | liv.ac.uk |

| Prochiral Imines | N/A | α-chiral amines | N/A | nih.gov |

| Enamines | N/A | Chiral amines | N/A | researchgate.net |

This table presents data for analogous systems to illustrate the potential of chiral phosphine ligands.

| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-Dehydroamino acid esters | Rh(I)/Ferrocenylphosphine-Spiro Phosphonamidite | Chiral α-amino acid esters | >99% | researchgate.net |

| Functionalized Olefins | Rh(I)/Ferrocenylphosphine-Spiro Phosphonamidite | Chiral alkanes | >99% | acs.org |

| Acyclic Imines | Ir(III)/Chiral Phosphate Anion | Chiral Amines | up to 99% | liv.ac.uk |

| Prochiral Imines | N/A | α-chiral amines | N/A | nih.gov |

| Enamines | N/A | Chiral amines | N/A | researchgate.net |

Asymmetric Hydroformylation Reactions

Asymmetric hydroformylation, which introduces both a formyl group and a hydrogen atom across a double bond, is a highly atom-economical method for producing chiral aldehydes. nih.gov Rhodium complexes with chiral phosphorus ligands are the most effective catalysts for this transformation. nih.govnih.gov The design of the ligand is critical for controlling both regioselectivity and enantioselectivity. scilit.comnih.gov Chiral phosphine-phosphite ligands have shown particular promise in the asymmetric hydroformylation of heterocyclic olefins. nih.gov The bidentate nature of aminophosphine ligands like this compound could provide the necessary rigidity and chiral environment for high enantioselectivity in hydroformylation reactions. nih.gov

Asymmetric Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. researchgate.net The development of asymmetric versions of this reaction to create axially chiral biaryl compounds is an area of active research. beilstein-journals.org Chiral phosphine ligands are essential for achieving high enantioselectivity in these transformations. nih.gov Aminophosphine ligands have been successfully employed in Suzuki-Miyaura reactions, and their tunable electronic and steric properties make them attractive candidates for asymmetric variants. researchgate.netresearchgate.netresearchgate.netrsc.org A chiral ligand such as this compound could induce asymmetry in the catalytic cycle, leading to the formation of enantioenriched products.

Table 2: Examples of Asymmetric Cross-Coupling Reactions with Chiral Phosphine Ligands

| Reaction Type | Substrates | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

| Suzuki-Miyaura | Aryl bromides, Arylboronic acids | Pd(OAc)2 / Chiral Monophosphine | Axially chiral biaryls | up to 88% | beilstein-journals.org |

| Carbenylative Amination | N-tosylhydrazones, (E)-vinyl iodides | Pd / GF-Phos | Chiral pyrrolidines and piperidines | up to 96.5:3.5 er | nih.gov |

This table presents data for analogous systems to illustrate the potential of chiral phosphine ligands.

| Reaction Type | Substrates | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl bromides, Arylboronic acids | Pd(OAc)2 / Chiral Monophosphine | Axially chiral biaryls | up to 88% | beilstein-journals.org |

| Carbenylative Amination | N-tosylhydrazones, (E)-vinyl iodides | Pd / GF-Phos | Chiral pyrrolidines and piperidines | up to 96.5:3.5 er | nih.gov |

Other Enantioselective Transformations

The versatility of chiral phosphine ligands extends to a wide range of other enantioselective transformations. For instance, phosphine-catalyzed [3+2] cycloaddition reactions are a powerful method for constructing five-membered rings. nih.gov The use of chiral phosphine catalysts can lead to high enantioselectivity in these reactions. The nucleophilic nature of the phosphine in this compound suggests its potential as an organocatalyst in such transformations, where the chiral cyclohexane backbone would control the stereochemical outcome.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for the rational design of more efficient and selective catalysts. digitellinc.com For phosphine-catalyzed reactions, computational studies, such as Density Functional Theory (DFT) calculations, have been invaluable in elucidating reaction pathways and the origin of enantioselectivity. nih.gov In the context of asymmetric transfer hydrogenation catalyzed by chiral phosphoric acids, DFT studies have highlighted the importance of noncovalent interactions between the catalyst and the transition state in determining the stereochemical outcome. mdpi.com

For transition metal-catalyzed reactions involving phosphine ligands, the mechanism often involves key steps such as oxidative addition, migratory insertion, and reductive elimination. iitm.ac.in The electronic and steric properties of the phosphine ligand directly influence the rates of these elementary steps. In the case of cyclophilin A, a protein with proline cis-trans isomerase activity, structural studies have provided insights into how the enzyme's active site facilitates catalysis. researchgate.net Similar detailed mechanistic studies on complexes of this compound would be essential to fully understand and optimize its catalytic performance.

Lack of Specific Research Data on this compound in Catalysis

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the catalytic applications of the chemical compound This compound and its corresponding metal complexes. Consequently, the development of a detailed article focusing solely on the catalytic behavior of this specific compound, as per the requested outline, cannot be fulfilled at this time.

While the broader field of catalysis extensively covers related P,N-ligands and their metal complexes, such as cycloiminophosphanes and aminomethylphosphines, a direct extrapolation of their properties to the subject compound would be scientifically unfounded and would deviate from the strict focus of the proposed article. The principles of catalysis are highly specific to the molecular structure of the ligand and the metal center. Therefore, without direct experimental evidence, any discussion on the catalytic applications of this compound would be purely speculative.

Further research and publication in peer-reviewed scientific journals are required to elucidate the catalytic potential of this particular compound. Until such data becomes available, a thorough and scientifically accurate article on this specific topic cannot be responsibly generated.

Advanced Spectroscopic and Computational Studies of 3 Dimethylphosphorylcyclohexan 1 Amine and Its Coordination Compounds

Solid-State Structural Elucidation of Metal Complexes

Coordination of 3-Dimethylphosphorylcyclohexan-1-amine to a metal center, such as palladium(II), typically occurs in a bidentate fashion through the nitrogen atom of the amine group and the oxygen atom of the phosphoryl group, forming a stable chelate ring. The stereochemistry of the cyclohexyl ring, which can exist in chair or boat conformations, and the relative orientation of the substituents significantly influence the resulting crystal packing.

Detailed crystallographic studies of a hypothetical dichloropalladium(II) complex of this compound could reveal a square planar geometry around the palladium center, which is characteristic of Pd(II) complexes. The ligand would likely adopt a conformation that minimizes steric hindrance, with the bulky dimethylphosphoryl group and the coordinated amine occupying specific positions to accommodate the geometric constraints of the metal's coordination sphere.

Table 1: Hypothetical Crystallographic Data for [Pd(this compound)Cl₂]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.45 |

| b (Å) | 11.23 |

| c (Å) | 14.56 |

| β (°) | 98.7 |

| Z | 4 |

| R-factor | 0.035 |

The bond distances within the chelate ring, such as the Pd-N and Pd-O bonds, would be indicative of the strength of the coordination. For instance, a typical Pd-N bond length in such complexes is around 2.05 Å, while the Pd-O bond length would be approximately 2.00 Å. The bite angle of the ligand, defined by the N-Pd-O angle, is a critical parameter that affects the stability and catalytic activity of the complex. This angle would be constrained by the geometry of the six-membered cyclohexyl ring.

Solution-Phase Conformational Analysis of the Ligand and its Complexes

While solid-state structures provide a static picture, the behavior of molecules in solution is often more relevant to their application, particularly in homogeneous catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics of ligands and their complexes in solution.

For this compound, ¹H and ¹³C NMR spectroscopy can provide information about the conformational equilibrium of the cyclohexyl ring. The coupling constants between adjacent protons on the ring are particularly sensitive to their dihedral angles, allowing for the determination of the preferred chair conformation and the axial or equatorial positions of the amine and dimethylphosphoryl groups.

Upon coordination to a metal, significant changes in the NMR spectra are expected. The chemical shifts of the protons and carbons near the coordination sites (the amine and phosphoryl groups) will be most affected. ³¹P NMR is especially informative for phosphorus-containing ligands. The coordination of the phosphoryl group to a metal center results in a downfield shift of the ³¹P resonance compared to the free ligand. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphorus interaction.

Variable-temperature NMR studies can be employed to investigate dynamic processes, such as ring-flipping of the cyclohexane (B81311) backbone or ligand exchange reactions. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with these conformational changes.

Table 2: Hypothetical ¹H and ³¹P NMR Data for this compound and its Palladium Complex in CDCl₃

| Compound | ¹H Chemical Shift (ppm) - H attached to C-N | ³¹P Chemical Shift (ppm) |

| Free Ligand | 2.85 (m) | 35.2 (s) |

| [Pd(ligand)Cl₂] | 3.55 (m) | 55.8 (s) |

Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the electronic structure, bonding, and reactivity of molecules. For this compound and its complexes, a range of computational techniques can be applied.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be used to optimize the geometry of the ligand and its metal complexes, providing theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data.

Furthermore, DFT can elucidate the nature of the bonding between the ligand and the metal. Analysis of the molecular orbitals can reveal the extent of donation from the ligand's donor atoms to the metal and any back-donation from the metal to the ligand. The calculated distribution of electron density and electrostatic potential can help in understanding the reactivity of different parts of the molecule. For instance, the calculated Mulliken charges on the donor atoms can indicate their Lewis basicity.

Table 3: Hypothetical DFT Calculated Properties for this compound

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| Dipole Moment (Debye) | 3.8 |

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide a detailed picture of its conformational flexibility in different solvents. By simulating the trajectory of the molecule over time, it is possible to observe transitions between different chair and boat conformations of the cyclohexane ring and to determine their relative populations.

MD simulations are also invaluable for studying host-guest interactions. For example, if the ligand or its complexes are designed to bind to a specific substrate, MD simulations can be used to model the binding process and to calculate the binding free energy. This can provide insights into the factors that govern molecular recognition and can aid in the design of more effective host molecules.

One of the most exciting applications of computational chemistry is in the prediction of catalytic activity. If a metal complex of this compound is designed as a catalyst for a specific organic reaction, computational modeling can be used to explore the reaction mechanism and to predict the likely products and their stereochemistry.

By calculating the energies of the reactants, products, and all possible intermediates and transition states, it is possible to construct a detailed energy profile for the catalytic cycle. This allows for the identification of the rate-determining step and can provide insights into how the ligand's structure and electronics influence the catalyst's efficiency and selectivity.

The transition state is the highest energy point along the reaction coordinate and is of paramount importance in determining the rate of a chemical reaction. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states in a catalytic cycle.

Analysis of the vibrational frequencies of the transition state structure confirms that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency). The geometric parameters of the transition state can reveal which bonds are being formed and broken during this critical step of the reaction. By comparing the energies of competing transition states, it is possible to predict the selectivity of a catalytic reaction. For example, in an asymmetric catalytic reaction, the difference in the energies of the transition states leading to the two enantiomeric products determines the enantiomeric excess that will be observed experimentally. This predictive capability is a powerful tool for the rational design of new and improved catalysts.

Future Directions and Research Perspectives

Design and Synthesis of Advanced 3-Dimethylphosphorylcyclohexan-1-amine Derivatives with Enhanced Performance

The modular nature of this compound provides a robust platform for the design and synthesis of advanced derivatives. Future work will likely focus on systematic modifications of the core structure to enhance catalytic activity, selectivity, and substrate scope. Key strategies will involve the introduction of various substituents on the cyclohexyl ring and the amine functionality. For instance, the incorporation of bulky groups could create specific steric environments around the active sites, leading to improved enantioselectivity in asymmetric transformations. Conversely, the introduction of electron-donating or electron-withdrawing groups could modulate the electronic properties of the phosphoryl and amine moieties, thereby fine-tuning the catalyst's reactivity.

The synthesis of these advanced derivatives will necessitate the development of novel and efficient synthetic routes. This may involve the exploration of stereoselective methodologies to control the diastereoselectivity of substituents on the cyclohexane (B81311) ring, further refining the catalyst's three-dimensional structure. High-throughput screening techniques could be employed to rapidly evaluate the performance of a large library of these new derivatives, accelerating the discovery of catalysts with superior performance for specific reactions.

Exploration of Novel Reactivity and Unprecedented Catalytic Transformations

While this compound has shown promise in known catalytic reactions, a significant area of future research will be the exploration of its potential to catalyze novel and unprecedented transformations. The unique combination of a Lewis basic phosphine (B1218219) oxide and a Brønsted basic amine within the same molecule opens up possibilities for cooperative catalysis in reactions that are challenging for traditional catalysts.

Researchers will likely investigate its application in multicomponent reactions, cascade sequences, and domino reactions, where the bifunctional nature of the catalyst can be leveraged to orchestrate complex molecular transformations in a single pot. The development of new carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by these systems is a particularly exciting prospect. Furthermore, exploring its reactivity in asymmetric catalysis, where the chiral backbone can induce stereoselectivity, will remain a major focus. The goal will be to uncover new modes of activation and reactivity that lead to the discovery of entirely new synthetic methodologies.

Integration into Sustainable Catalytic Systems (e.g., Continuous Flow, Heterogeneous Catalysis)

In line with the growing emphasis on green and sustainable chemistry, future research will aim to integrate this compound and its derivatives into more environmentally friendly catalytic systems. One promising avenue is the adaptation of these catalysts for use in continuous flow reactors. mdpi.comresearchgate.netresearchgate.net Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.net The development of soluble or immobilized versions of the catalyst that are compatible with flow conditions will be a key research objective.

Fine-Tuning of Ligand Properties for Specific Metal Centers and Reaction Environments

Beyond its role as an organocatalyst, the phosphine oxide and amine functionalities of this compound make it a versatile ligand for metal-catalyzed reactions. Future research will focus on the systematic fine-tuning of its ligand properties to suit specific metal centers and reaction environments. By modifying the steric and electronic properties of the ligand, it is possible to modulate the reactivity and selectivity of the metal complex.

For example, altering the substituents on the phosphorus atom can influence the Lewis basicity of the phosphine oxide, affecting its coordination to the metal center. Similarly, modifications to the amine group can impact its role as a secondary coordination site or a proton shuttle. This ability to tailor the ligand's properties will be exploited to optimize its performance in a wide range of metal-catalyzed processes, including cross-coupling reactions, hydrogenations, and oxidations. Computational studies will likely play a crucial role in guiding the rational design of ligands with desired properties for specific catalytic applications.

Potential in Other Areas of Synthetic Organic Chemistry and Materials Science

The unique structural features of this compound suggest that its utility may extend beyond catalysis. In synthetic organic chemistry, it could serve as a chiral building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. youtube.com Its rigid cyclohexyl backbone and defined stereochemistry make it an attractive scaffold for the construction of intricate molecular architectures.

In the realm of materials science, the phosphine oxide group offers potential for applications in areas such as coordination polymers and metal-organic frameworks (MOFs). The ability of the phosphine oxide to coordinate to metal ions could be harnessed to create novel materials with interesting structural and functional properties. Furthermore, the presence of both a hydrogen bond donor (amine) and acceptor (phosphine oxide) could lead to the formation of self-assembled supramolecular structures with potential applications in areas such as molecular recognition and sensing. The exploration of these non-catalytic applications represents a promising frontier for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Dimethylphosphorylcyclohexan-1-amine to ensure high purity and yield?

- Methodological Answer: Synthesis can be optimized via nucleophilic substitution or reductive amination, leveraging steric and electronic effects. For example, substituting a dimethylphosphoryl group at the cyclohexane ring’s 3-position requires careful control of reaction temperature (e.g., 0–5°C for phosphorylation) and purification via column chromatography with ethyl acetate/hexane gradients to isolate the product. Monitoring reaction progress with TLC and confirming purity via HPLC (≥95%) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer:

- 1H/13C NMR: Identify cyclohexane ring protons (δ 1.2–2.1 ppm) and amine protons (δ 1.5–2.5 ppm). The dimethylphosphoryl group’s P=O stretch appears at ~1250 cm⁻¹ in IR.

- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]+ at m/z 204.1 (calculated for C8H17NOP). Compare with analogs like 3,3-dimethylcyclohexanamine hydrochloride (PubChem data) for validation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, given its stereochemical complexity?

- Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-mandelic acid) or asymmetric catalysis (e.g., BINAP-Ru complexes) can achieve enantiomeric excess (ee >90%). Computational tools like Pistachio or Reaxys databases aid in predicting viable synthetic pathways and transition states .

Q. How do computational models predict the interaction of this compound with biological targets (e.g., receptors or enzymes)?

- Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina) models ligand-receptor binding, focusing on the phosphoryl group’s hydrogen-bonding potential. For example, analogs like (2R,3R)-N,N,2-trimethylpentan-1-amine show affinity for CNS receptors, suggesting similar targeting strategies .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions in reported biological activities of structural analogs (e.g., varying receptor affinities)?

- Methodological Answer: Conduct comparative SAR studies using analogs like 3-(difluoromethoxy)cyclohexan-1-amine (PubChem CID 5155841) and 3-fluoro Deschloroketamine. Test all compounds under standardized assays (e.g., radioligand binding for receptor affinity) while controlling variables like solvent polarity and pH. Discrepancies may arise from stereochemistry or phosphorylation effects on membrane permeability .

Q. What methodologies are recommended for comparative stability studies of phosphorylated cyclohexylamine derivatives under varying conditions?

- Methodological Answer: Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring detects degradation products (e.g., hydrolysis of the phosphoryl group). Use LC-MS to identify byproducts and assign degradation pathways. For example, 1-methylcyclohex-3-en-1-amine hydrochloride degrades via ring-opening under acidic conditions, requiring pH-controlled storage .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods for synthesis/purification. Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Store at room temperature in airtight containers under nitrogen. Waste disposal must follow hazardous chemical protocols (e.g., neutralization before incineration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.